Welcome to the BenchChem Online Store!
molecular formula C14H21NO4 B8711457 ethyl N-(3,4-dimethoxybenzyl)-beta-alaninate CAS No. 67044-05-7

ethyl N-(3,4-dimethoxybenzyl)-beta-alaninate

Cat. No. B8711457
M. Wt: 267.32 g/mol
InChI Key: BEYOHIUUBRQWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06352977B1

Procedure details

A mixture of 3,4-dimethoxy-benzylamine (100 g) and ethyl acrylate (65 ml) in ethanol (2L) and cylcohexane (1L) was stirred at room temperature for 20 hours then evaporated to give the title compound as a colourless oil (154 g). MS: 268 [MH]+.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH2:6][NH2:7].[C:13]([O:17][CH2:18][CH3:19])(=[O:16])[CH:14]=[CH2:15]>C(O)C.C(OCC)(=O)C>[CH2:18]([O:17][C:13](=[O:16])[CH2:14][CH2:15][NH:7][CH2:6][C:5]1[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:3]([O:2][CH3:1])[CH:4]=1)[CH3:19]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC=1C=C(CN)C=CC1OC
Name
Quantity
65 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)OC(CCNCC1=CC(=C(C=C1)OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 154 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.